Sodium 4-methyl-2-oxopentanoate-1,2-13C2
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Overview
Description
α-Ketoisocaproic acid, sodium salt (1,2-¹³C₂, 99%): is a labeled compound used extensively in biochemical research. It is a metabolic intermediate of leucine, an essential amino acid, and is often used as a starting material or internal standard in various scientific studies . This compound is particularly significant in the study of metabolic pathways and diseases such as maple syrup urine disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-ketoisocaproic acid, sodium salt (1,2-¹³C₂, 99%) typically involves the isotopic labeling of the parent compound, α-ketoisocaproic acidThis is achieved through a series of chemical reactions that incorporate labeled precursors .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using isotopically labeled starting materials. The process is optimized to ensure high yield and purity, often exceeding 98%. The compound is then purified and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: α-Ketoisocaproic acid, sodium salt (1,2-¹³C₂, 99%) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, α-ketoisocaproic acid, sodium salt (1,2-¹³C₂, 99%) is used as a standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study metabolic pathways and enzyme kinetics .
Biology: In biological research, this compound is used to investigate the metabolism of leucine and its role in various physiological processes. It is also used to study the effects of metabolic intermediates on cellular functions .
Medicine: In medical research, α-ketoisocaproic acid, sodium salt (1,2-¹³C₂, 99%) is used to study metabolic disorders such as maple syrup urine disease. It helps in understanding the biochemical basis of these diseases and developing potential therapeutic interventions .
Industry: In the industrial sector, this compound is used in the production of labeled biomolecules for research and diagnostic purposes. It is also used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of α-ketoisocaproic acid, sodium salt (1,2-¹³C₂, 99%) involves its role as a metabolic intermediate in the leucine degradation pathway. It is converted to various metabolites through enzymatic reactions, including the action of branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase . These enzymes facilitate the transfer of amino groups and the oxidative decarboxylation of the compound, leading to the formation of acetyl-CoA, isovaleryl-CoA, and other metabolites .
Comparison with Similar Compounds
α-Ketoisovaleric acid: Another metabolic intermediate in the degradation of branched-chain amino acids.
α-Keto-β-methylvaleric acid: A similar compound involved in the metabolism of branched-chain amino acids.
Uniqueness: α-Ketoisocaproic acid, sodium salt (1,2-¹³C₂, 99%) is unique due to its specific isotopic labeling, which makes it particularly useful in tracing metabolic pathways and studying enzyme kinetics. Its role as a metabolic intermediate in leucine degradation also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C6H9NaO3 |
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Molecular Weight |
154.11 g/mol |
IUPAC Name |
sodium;4-methyl-2-oxo(1,2-13C2)pentanoate |
InChI |
InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i5+1,6+1; |
InChI Key |
IXFAZKRLPPMQEO-IGQLHDOCSA-M |
Isomeric SMILES |
CC(C)C[13C](=O)[13C](=O)[O-].[Na+] |
Canonical SMILES |
CC(C)CC(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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